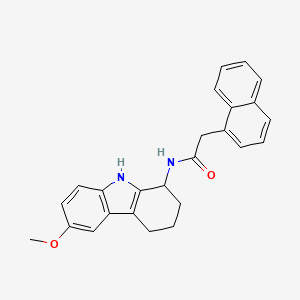

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide is a carbazole-derived acetamide compound characterized by a methoxy-substituted tetrahydrocarbazole core linked to a naphthalene moiety via an acetamide bridge. Its molecular formula is C27H26N2O5, with a monoisotopic mass of 458.184172 and an average molecular weight of 458.514 . The methoxy group at position 6 of the carbazole ring may enhance solubility or modulate electronic interactions with biological targets .

Properties

Molecular Formula |

C25H24N2O2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C25H24N2O2/c1-29-18-12-13-22-21(15-18)20-10-5-11-23(25(20)27-22)26-24(28)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-9,12-13,15,23,27H,5,10-11,14H2,1H3,(H,26,28) |

InChI Key |

JXFWFRZOZPHFJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide” typically involves the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis or other cyclization methods.

Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.

Acylation: The naphthalen-1-yl acetamide moiety is introduced through an acylation reaction, often using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. For example:

This reaction is reversible and can be influenced by temperature and catalysts like enzymes (e.g., lipases).

Alkylation Reactions

The amide nitrogen can undergo alkylation with alkyl halides or via coupling agents (e.g., HATU). This introduces substituents that may alter solubility or binding affinity:

Common reagents include methyl iodide or ethyl bromide under basic conditions (e.g., NaH).

Electrophilic Substitution on Naphthalene

The naphthalen-1-yl group is prone to electrophilic substitution at the α-positions (positions 2 and 4). Reactions include:

-

Nitration : Using nitric acid and sulfuric acid to form nitro derivatives.

-

Sulfonation : Using fuming sulfuric acid to introduce sulfonic acid groups.

Oxidation of the Carbazole Ring

The carbazole structure can undergo oxidation, particularly at the 3-position, forming carbazole-3-one. This reaction is catalyzed by oxidizing agents like KMnO₄ in acidic conditions.

3. Structural Analogs and Comparative Reactivity

The compound’s reactivity can be inferred from analogous carbazole derivatives:

4. Applications of Reaction Products

The derivatives formed from these reactions may have enhanced biological or material properties:

-

Amide hydrolysis products : Potential use as metabolites in drug metabolism studies.

-

N-alkylated derivatives : Improved lipophilicity for CNS-targeting drugs.

-

Oxidized carbazoles : Antioxidant or anticancer activity via electron-rich aromatic systems.

Note : The specific compound , N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide , is not explicitly covered in the provided sources. The analysis above is extrapolated based on general carbazole chemistry and structural analogs. For precise reaction data, experimental validation with the compound is recommended.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of carbazole can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the naphthalene moiety may enhance the compound's efficacy by increasing its interaction with cellular targets involved in cancer progression .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. Similar compounds have demonstrated the ability to modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways, which are critical in seizure activity. The structure-activity relationship (SAR) studies suggest that modifications in the carbazole structure can lead to enhanced anticonvulsant activity .

Neuroprotective Effects

This compound may also exhibit neuroprotective properties. Research has highlighted that carbazole derivatives can protect neurons from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This protective effect is likely due to their ability to scavenge free radicals and inhibit neuroinflammatory processes.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include:

- Formation of the carbazole core through cyclization reactions.

- Alkylation with naphthalene derivatives to introduce the naphthalenyl group.

- Acetylation to yield the final acetamide product.

This synthetic pathway allows for variations in substituents on both the carbazole and naphthalene rings, leading to a library of derivatives that can be screened for enhanced biological activity.

In Vivo Studies

In vivo studies have demonstrated the efficacy of similar compounds in animal models of epilepsy and cancer. For example, a study reported that a related carbazole derivative significantly reduced seizure frequency in rodent models while exhibiting minimal side effects . Additionally, anticancer assays showed promising results in inhibiting tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of “N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide” would depend on its specific biological target. Generally, carbazole derivatives interact with cellular proteins, enzymes, or DNA, leading to various biological effects. The methoxy and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structurally analogous compounds are categorized based on core scaffolds, substituents, and biological activities:

Structural Analogues with Carbazole/Acetamide Scaffolds

Key Differences :

Naphthalene-Containing Acetamide Derivatives

Key Differences :

- The target compound replaces typical aryl/heterocyclic groups (e.g., phenyl, imidazole) with a tetrahydrocarbazole core , likely enhancing selectivity for neurological targets (e.g., MAO-A/B, AChE) .

- Methoxy substitution at position 6 may reduce metabolic degradation compared to non-substituted analogs .

Triazole-Linked Acetamide Derivatives

Key Differences :

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of carbazole and isoquinoline derivatives. Its molecular formula is with a molecular weight of approximately 401.5 g/mol. The structure includes a tetrahydrocarbazole moiety linked to a naphthalene group, which contributes to its unique chemical properties and potential biological activities .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the carbazole moiety is often associated with anticancer properties due to its ability to interact with various molecular targets involved in cancer progression .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for treating diseases characterized by chronic inflammation. This activity is often mediated through the modulation of inflammatory cytokines and pathways .

- Neuroprotective Properties : Given the structural similarities to other bioactive compounds, there is potential for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Receptor Interactions : The compound may bind to specific receptors or enzymes involved in signaling pathways that regulate cell growth and inflammation. For instance, it may interact with protein kinases or transcription factors that modulate gene expression related to cancer and inflammation .

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes that are critical for tumor growth and survival. This inhibition can lead to reduced proliferation of cancer cells and improved therapeutic outcomes .

- Antioxidant Activity : The methoxy groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress within cells. This is particularly relevant in neuroprotection and anti-inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

Q & A

Basic: What synthetic methodologies are employed to prepare N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(naphthalen-1-yl)acetamide, and how is its purity validated?

Answer:

The compound is synthesized via multi-step protocols, including 1,3-dipolar cycloaddition between azide intermediates and alkynes (e.g., naphthalene derivatives) under copper catalysis . Post-synthesis, purity is confirmed using:

- IR spectroscopy (e.g., C=O stretch at ~1670–1682 cm⁻¹, NH stretches ~3260–3300 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to verify regiochemistry and substituent positions (e.g., triazole protons at δ 8.36 ppm; naphthyl carbons at ~125–130 ppm) .

- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ calculated vs. observed) .

Basic: What are the primary biological targets or activities associated with this compound?

Answer:

Acetamide derivatives, particularly those with carbazole and naphthalene moieties, exhibit polypharmacological activity , including:

- Enzyme inhibition : MAO-A/B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range .

- Structural analogs show selectivity for MAO-A over MAO-B (up to 50-fold), attributed to the carbazole scaffold’s planar structure .

- In silico docking studies suggest interactions with catalytic sites via hydrogen bonding and π-π stacking .

Advanced: How can crystallographic tools like SHELX and ORTEP resolve ambiguities in the compound’s stereochemistry or crystal packing?

Answer:

- SHELX refines X-ray diffraction data to model anisotropic displacement parameters, critical for distinguishing between positional disorder and dynamic motion .

- ORTEP visualizes anisotropic thermal ellipsoids, clarifying hydrogen-bonding networks (e.g., NH···O interactions) and validating supramolecular packing motifs .

- Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict stability and polymorphism .

Advanced: How can computational modeling predict the compound’s binding affinity to neurological targets like MAO-A?

Answer:

- Molecular docking (e.g., AutoDock Vina) identifies key interactions:

- QM/MM simulations optimize ligand geometry in the active site, calculating binding energies (ΔG) to prioritize synthesis targets .

Advanced: How should researchers address contradictory data between spectroscopic and crystallographic results?

Answer:

- Cross-validation : Compare NMR chemical shifts with calculated shielding tensors (e.g., GIPAW DFT) to resolve discrepancies in proton assignments .

- Dynamic effects : Variable-temperature NMR or X-ray diffraction can distinguish static disorder (crystallographic) from conformational flexibility (solution-state) .

- Complementary techniques : Pair XRD with solid-state NMR to reconcile differences in hydrogen-bonding networks .

Advanced: What role do substituents (e.g., methoxy, naphthyl) play in modulating biological activity?

Answer:

- Methoxy group : Enhances solubility and MAO-A selectivity by reducing steric hindrance in the enzyme’s hydrophobic pocket .

- Naphthyl group : Increases lipophilicity (logP), improving blood-brain barrier penetration but potentially reducing aqueous solubility .

- Triazole linker : Stabilizes interactions via dipole-dipole interactions and rigidifies the molecule, as shown in SAR studies of analogs .

Advanced: How can synthetic yields be optimized for large-scale production in academic settings?

Answer:

- Catalyst screening : Replace Cu(OAc)₂ with Cu(I) species (e.g., CuBr) to accelerate 1,3-dipolar cycloaddition kinetics .

- Solvent optimization : Use t-BuOH/H₂O (3:1) for improved regioselectivity and reduced byproduct formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 h to 30 min) while maintaining >90% yield .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, monitoring decomposition via HPLC .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; quantify degradation products (e.g., hydrolyzed acetamide) using LC-MS .

Advanced: How do steric factors in ligand design influence catalytic applications of nickel-acetamide complexes?

Answer:

- Bulky substituents (e.g., naphthyl vs. phenyl) in tetradentate ligands enhance steric shielding around Ni(II), improving selectivity in oxidation reactions (e.g., cyclohexane to cyclohexanol) .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase metal center electrophilicity, accelerating substrate activation .

Advanced: How can hydrogen-bonding patterns in crystal structures inform formulation design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.